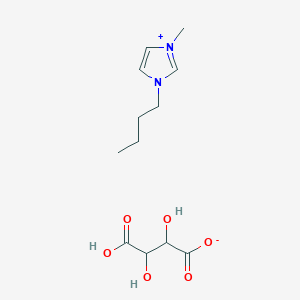
1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate is a complex organic compound that belongs to the class of ionic liquids. Ionic liquids are salts in the liquid state, typically composed of organic cations and inorganic or organic anions. These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. The specific compound combines the imidazolium cation with a carboxy-dihydroxypropanoate anion, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate typically involves the following steps:
Formation of the Imidazolium Cation: The imidazolium cation can be synthesized by alkylating imidazole with butyl and methyl halides under basic conditions.
Anion Exchange: The imidazolium cation is then combined with the (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate anion through anion exchange reactions. This can be achieved by reacting the imidazolium halide with a salt of the desired anion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: The imidazolium cation can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated or hydroxylated derivatives, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a solvent or catalyst in organic synthesis.
Biology: May be used in biochemical assays or as a stabilizing agent for proteins.
Industry: Utilized in processes requiring ionic liquids, such as electroplating or separation technologies.
Mecanismo De Acción
The mechanism by which 1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate exerts its effects would depend on its specific application. Generally, the imidazolium cation can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. The carboxy-dihydroxypropanoate anion may also participate in these interactions, influencing the compound’s overall behavior.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium hexafluorophosphate
Uniqueness
1-Butyl-3-methyl-3-imidazolium (2S,3S)-3-Carboxy-2,3-dihydroxypropanoate is unique due to the presence of the carboxy-dihydroxypropanoate anion, which may impart specific solubility, reactivity, and stability characteristics not found in other imidazolium-based ionic liquids.
Propiedades
Fórmula molecular |
C12H20N2O6 |
|---|---|
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
1-butyl-3-methylimidazol-3-ium;2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C8H15N2.C4H6O6/c1-3-4-5-10-7-6-9(2)8-10;5-1(3(7)8)2(6)4(9)10/h6-8H,3-5H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1 |
Clave InChI |
PKVJKIKKJBRWCP-UHFFFAOYSA-M |
SMILES canónico |
CCCCN1C=C[N+](=C1)C.C(C(C(=O)[O-])O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13701518.png)
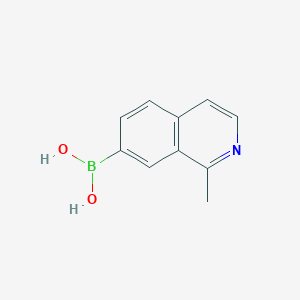
![Methyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(Boc-amino)propanoate](/img/structure/B13701531.png)
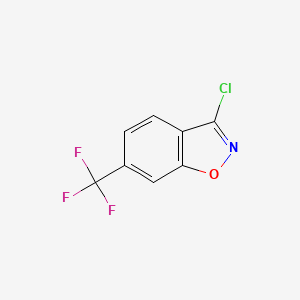

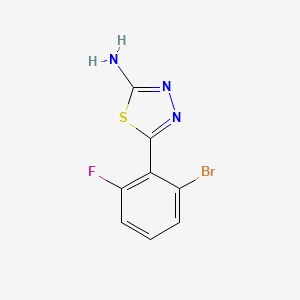
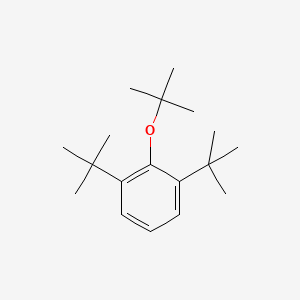
![Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13701566.png)
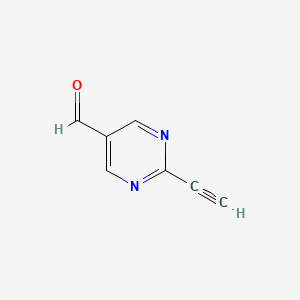
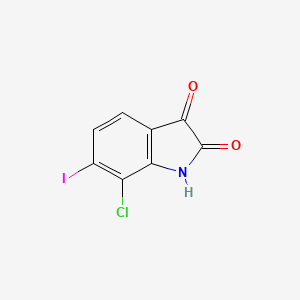

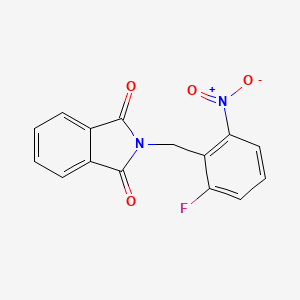
![2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13701606.png)

